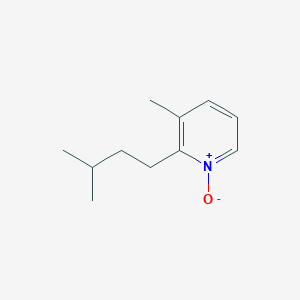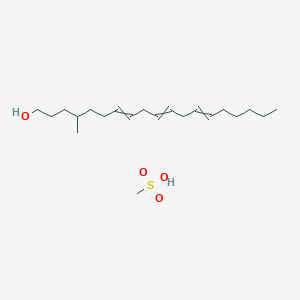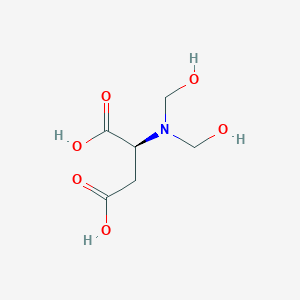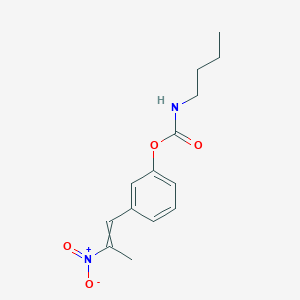![molecular formula C11H15FN2OS B14587337 N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea CAS No. 61290-74-2](/img/structure/B14587337.png)
N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea typically involves the reaction of 4-fluorobenzyl chloride with N-methylthiourea in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N’-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-N’-(5-Methyl-2-Furoyl)thiourea
- N-(4-Fluorophenyl)-N’-(3-Methyl-2-Furoyl)thiourea
- Benzamide, N-(4-fluorophenyl)-2-bromo-
Uniqueness
N’-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
61290-74-2 |
|---|---|
Molecular Formula |
C11H15FN2OS |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(2-hydroxyethyl)-1-methylthiourea |
InChI |
InChI=1S/C11H15FN2OS/c1-14(6-7-15)11(16)13-8-9-2-4-10(12)5-3-9/h2-5,15H,6-8H2,1H3,(H,13,16) |
InChI Key |
WTWHAGZGVBCYTM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=S)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)

![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)





![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)



